molecular formula C9H9N3O B8798834 PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- CAS No. 790262-67-8

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

Cat. No.: B8798834
CAS No.: 790262-67-8
M. Wt: 175.19 g/mol
InChI Key: CWCCWNCHEATMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- typically involves the formation of the imidazole ring followed by the introduction of the methoxy group on the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions. The reaction may be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butylhydroperoxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- has several applications in scientific research:

Mechanism of Action

The mechanism of action of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with a similar imidazole ring structure.

    2-methoxypyridine: A compound with a similar pyridine ring structure but without the imidazole ring.

    5-(1H-imidazol-1-yl)pyridine: A compound with both imidazole and pyridine rings but without the methoxy group.

Uniqueness

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is unique due to the presence of both the imidazole and methoxypyridine moieties. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

790262-67-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-2-methoxypyridine

InChI

InChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12)

InChI Key

CWCCWNCHEATMPU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.